molecular formula C14H24N2O2 B12907285 3-Butyl-6-methyl-5-pentyluracil- CAS No. 92377-37-2

3-Butyl-6-methyl-5-pentyluracil-

Cat. No.: B12907285
CAS No.: 92377-37-2
M. Wt: 252.35 g/mol
InChI Key: ADCBMRZVEQUIMB-UHFFFAOYSA-N
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Description

3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl and methyl substituents.

    6-Methyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl substituent.

    3-Butyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the methyl substituent.

Uniqueness

3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both butyl and methyl substituents, which may confer specific chemical and biological properties not observed in its analogs.

Properties

CAS No.

92377-37-2

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

3-butyl-6-methyl-5-pentyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H24N2O2/c1-4-6-8-9-12-11(3)15-14(18)16(13(12)17)10-7-5-2/h4-10H2,1-3H3,(H,15,18)

InChI Key

ADCBMRZVEQUIMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(NC(=O)N(C1=O)CCCC)C

Origin of Product

United States

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